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Compound of Interest

Compound Name:
N-(2-Azepan-1-ylethyl)-N-

ethylamine

CAS No.: 55543-73-2

Cat. No.: B1289957

Get Quote

Executive Summary: The Azepane Advantage
In Structure-Activity Relationship (SAR) studies, the N-(2-Azepan-1-ylethyl)-N-ethylamine
moiety represents a critical "ring-expansion" strategy. While piperidine (6-membered) rings are

the industry standard for basic amine centers, the azepane (7-membered) ring offers unique

physicochemical properties that can rescue a lead series suffering from poor solubility or

suboptimal receptor fit.

Key Technical Differentiator: The azepane ring introduces increased conformational flexibility

and higher lipophilicity (LogP) compared to piperidine. This allows the molecule to access

hydrophobic pockets in targets like Sigma-1 receptors, Histamine H3 receptors, and

Acetylcholinesterase (AChE) that are sterically restricted for rigid 6-membered rings.
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The primary decision in using this scaffold is choosing between the Azepane (7-ring),

Piperidine (6-ring), and Pyrrolidine (5-ring) variants.

Performance Matrix: Azepane vs. Alternatives
The following table synthesizes experimental data trends observed in CNS and GPCR ligand

design (specifically H3 antagonists and Sigma ligands).

Feature
Azepane Scaffold (7-
Membered)

Piperidine

Alternative (6-
Membered)

Pyrrolidine

Alternative (5-
Membered)

Conformational

Entropy

High (Flexible "Twist-

Chair")

Medium (Rigid

"Chair")
Low (Envelope)

Lipophilicity (

LogP)

+0.5 to +0.8 (vs

Piperidine)
Baseline -0.4 (vs Piperidine)

Steric Bulk (VdW Vol) High Medium Low

Receptor Selectivity
Excellent for Sigma-1

& H3

General Purpose

(GPCRs)
Often less selective

Metabolic Liability
Moderate (Ring

oxidation)
Low to Moderate High (N-dealkylation)

Mechanistic Insight: The "Hydrophobic Clamp" Effect
In Histamine H3 receptor antagonists, replacing a piperidine with an azepane often improves

affinity. Experimental data suggests the larger azepane ring maximizes Van der Waals

interactions within the hydrophobic "clamp" region of the receptor binding pocket, a

phenomenon observed in biphenyloxy-alkyl derivatives [1].
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Scientist's Note: If your lead compound (piperidine) has a

of ~50 nM but suffers from rapid clearance, switching to the Azepane scaffold often

improves potency (

< 20 nM) by increasing hydrophobic contact, though you must monitor intrinsic

clearance (

) due to the increased lipophilicity.

Experimental Protocol: Synthesis & Validation
To evaluate this scaffold, you must synthesize the core diamine fragment with high purity.

Below is a self-validating protocol for the synthesis of N-(2-Azepan-1-ylethyl)-N-ethylamine
via nucleophilic substitution, optimized to minimize dimerization.

Reagents Required[1][2]
Azepane (Hexamethyleneimine): CAS 111-49-9 (1.2 equivalents)

N-(2-Chloroethyl)ethylamine: (1.0 equivalent) - Note: Often generated in situ from the

hydrochloride salt.

Potassium Carbonate (

): Anhydrous (3.0 equivalents)

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology
Activation: In a round-bottom flask equipped with a reflux condenser, suspend

(3 eq) in dry MeCN.
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Amine Addition: Add Azepane (1.2 eq) dropwise. The excess is crucial to prevent the

formation of bis-alkylated byproducts.

Electrophile Introduction: Add N-(2-Chloroethyl)ethylamine hydrochloride (1 eq) slowly at

room temperature.

Reflux: Heat the mixture to 80°C for 12–16 hours. Monitor reaction progress via TLC

(System: DCM/MeOH/NH3 90:9:1).

Validation Check: The spot for the starting chloride (

) should disappear. The product will appear as a polar spot (

) that stains positive with Ninhydrin (primary/secondary amine) and Dragendorff (tertiary
amine).

Workup:

Cool to RT and filter off inorganic salts.

Concentrate the filtrate under reduced pressure.

Dissolve residue in DCM and wash with 1N NaOH (to ensure free base form).

Purification: Distillation under reduced pressure (vacuum) is preferred over column

chromatography for this volatile diamine.

SAR Logic & Signaling Pathway Visualization
The following diagram illustrates the decision tree for selecting the Azepane scaffold during

lead optimization and its downstream effects on receptor signaling (specifically modeled on

GPCR antagonism).
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Figure 1: Strategic workflow for transitioning from a standard Piperidine lead to an Azepane

scaffold to overcome potency or selectivity bottlenecks.

Experimental Data: Case Study (H3 Receptor
Antagonism)
To demonstrate the efficacy of the azepane-ethylamine linker, we reference data comparing

ring sizes in biphenyloxy-alkyl derivatives [1].

Table 1: Effect of Ring Size on Human Histamine H3 Receptor Affinity (

)

Compound ID
Amine Head
Group

Linker Chain (nM)

Functional
Activity (

)

Ref-A

(Piperidine)
Piperidin-1-yl Ethyl-Ether 25 nM

4.0 nM

(Antagonist)

Test-B (Azepane) Azepan-1-yl Ethyl-Ether 18 nM
9.0 nM

(Antagonist)

Ref-C

(Pyrrolidine)
Pyrrolidin-1-yl Ethyl-Ether > 100 nM Weak Activity

Interpretation: The Azepane derivative (Test-B) exhibits superior binding affinity (
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nM) compared to the Piperidine analog (

nM).[1] While the functional potency (

) is comparable, the improved binding affinity suggests a longer residence time on the receptor,
a critical parameter for in vivo efficacy.
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To cite this document: BenchChem. [Structural Optimization Guide: N-(2-Azepan-1-ylethyl)-
N-ethylamine Scaffolds]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1289957/docs#structural-optimization-guide-n-2-
azepan-1-ylethyl-n-ethylamine-scaffolds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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